4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom, a methyl group, and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Borylation: The final step involves the introduction of the boronic ester group. This is typically done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the thiazole derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions:
Cross-Coupling Reactions: The boronic ester group makes this compound a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products
Substituted Thiazoles: Depending on the nucleophile used, various substituted thiazoles can be synthesized.
Biaryl Compounds: Through Suzuki-Miyaura coupling, biaryl compounds with diverse functional groups can be obtained.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is used as a building block for the construction of more complex molecules. Its boronic ester group is particularly valuable for cross-coupling reactions, facilitating the synthesis of biaryl structures that are common in pharmaceuticals and materials science.
Biology and Medicine
This compound has potential applications in medicinal chemistry for the development of new drugs. The thiazole ring is a common motif in many bioactive molecules, and the ability to modify this structure through substitution reactions allows for the exploration of new therapeutic agents.
Industry
In the chemical industry, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds and its functional group versatility.
Wirkmechanismus
The mechanism by which 4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole exerts its effects depends on the specific reactions it undergoes. In cross-coupling reactions, the boronic ester group participates in the formation of a palladium complex, which then undergoes transmetalation and reductive elimination to form the desired product. The thiazole ring can interact with various biological targets, potentially inhibiting enzymes or binding to receptors, depending on the specific modifications made to the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-2-methylthiazole: Lacks the boronic ester group, making it less versatile for cross-coupling reactions.
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole: Similar structure but without the bromine atom, affecting its reactivity in substitution reactions.
4-bromo-2-methyl-1,3-thiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a boronic ester, leading to different reactivity and applications.
Uniqueness
The combination of a bromine atom and a boronic ester group on the thiazole ring makes 4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole particularly unique. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in both academic research and industrial applications.
Eigenschaften
CAS-Nummer |
1884387-49-8 |
---|---|
Molekularformel |
C10H15BBrNO2S |
Molekulargewicht |
304.02 g/mol |
IUPAC-Name |
4-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H15BBrNO2S/c1-6-13-8(12)7(16-6)11-14-9(2,3)10(4,5)15-11/h1-5H3 |
InChI-Schlüssel |
XLQCBYMZKFXANR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C)Br |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.